3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Evaluation
Research has demonstrated the synthesis of substituted thieno[2,3-d]pyrimidines, showing potential antibacterial activities. The synthesis involves multiple steps, starting from ethyl 2-aminothiophene-3carboxylate, progressing through several intermediates, and eventually leading to substituted thienopyrimidines. These compounds were characterized using various spectroscopic techniques and showed potential as antibacterial agents (More et al., 2013).
Photochromism and Molecular Interaction Studies
A bis(2-thienyl)maleimide derivative was studied for its photochromic properties in the crystalline state, revealing no photochromism despite its typical structure. The study attributed the absence of photochromism to specific intramolecular interactions, preventing UV-induced photocyclization. This insight into molecular interactions provides valuable information for designing photoresponsive materials (Krayushkin et al., 2011).
GnRH Receptor Antagonists for Reproductive Diseases
Thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and evaluated as potent GnRH receptor antagonists, aiming to treat reproductive diseases. These compounds, through structure-activity relationship studies, have demonstrated high receptor binding activity, suggesting their utility in managing conditions like endometriosis and prostate cancer (Guo et al., 2003).
Electron Transport Layer in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells. This material, due to its electron-deficient nature and planar structure, enhances device performance by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N2O3S/c1-3-27-18-10-8-17(9-11-18)24-21(25)20-19(12-13-28-20)23(22(24)26)14-16-6-4-15(2)5-7-16/h4-13,20H,3,14H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCDWYIQMMKIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N2O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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